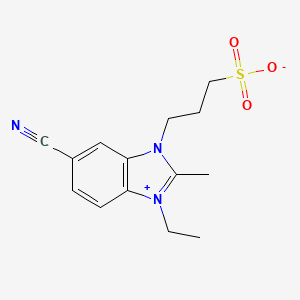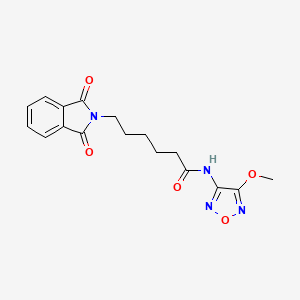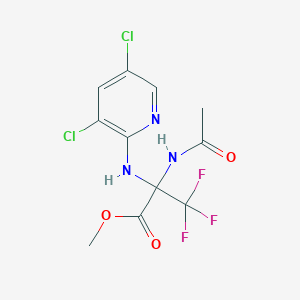
8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may involve the use of starting materials such as 3,4-dichlorophenylmethanol and 4-butanoylphenol, which undergo various reactions including alkylation, esterification, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the complex purine structure.
Butanoylphenol Derivatives: Similar in having the butanoylphenoxy group but differ in other structural aspects.
Uniqueness
The uniqueness of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Propriétés
Formule moléculaire |
C24H22Cl2N4O4 |
|---|---|
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
8-(4-butanoylphenoxy)-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H22Cl2N4O4/c1-4-5-19(31)15-7-9-16(10-8-15)34-23-27-21-20(22(32)29(3)24(33)28(21)2)30(23)13-14-6-11-17(25)18(26)12-14/h6-12H,4-5,13H2,1-3H3 |
Clé InChI |
GEPQHDIFKLTLBP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B15005417.png)
![2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone](/img/structure/B15005420.png)
![Methyl 6-acetyl-7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15005436.png)
![1-[(2E,4aR,6aS)-2-(methoxyimino)-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl]ethanone](/img/structure/B15005443.png)
![4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15005444.png)


![5-Butyl-3-(2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15005461.png)
![3-methoxy-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15005465.png)
![4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol](/img/structure/B15005469.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15005472.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B15005478.png)
![11-(4-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005482.png)

